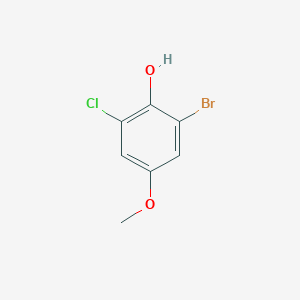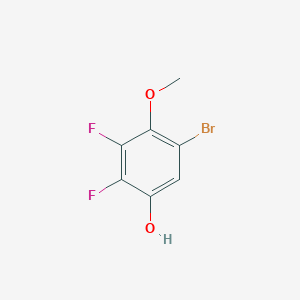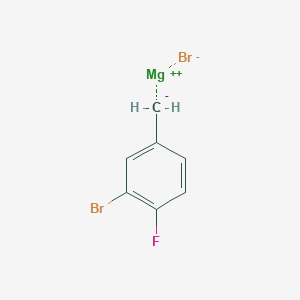
1-(2-Bromo-4-chlorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromo-4-chlorophenyl)-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions of “1-(2-Bromo-4-chlorophenyl)-1H-imidazole” would depend on the specific conditions and reagents used. Imidazoles can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Applications De Recherche Scientifique
Organic Synthesis
The compound can be used in the synthesis of various organic compounds. For instance, it can be used in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate . This compound is synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide .
Suzuki Cross-Coupling Reaction
The compound can be used in the Suzuki cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . In this case, 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .
Frontier Molecular Orbital Analysis
The compound can be used in frontier molecular orbital analysis. This analysis is used to find out the reactivity and electronic properties of compounds . In this case, frontier molecular orbital analysis was performed on the 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .
Non-Linear Optical Properties
The compound can be used in the study of non-linear optical properties. These properties are important in many areas of science and technology, including telecommunications, information processing, and materials science . In this case, non-linear optical properties were studied for the 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .
Molecular Electrostatic Potential Studies
The compound can be used in molecular electrostatic potential studies. These studies are used to understand the distribution of charge in a molecule and can provide valuable information about a molecule’s reactivity . In this case, molecular electrostatic potential studies were performed on the 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .
Synthesis of Alpha-Bromoketones
The compound can be used in the synthesis of alpha-bromoketones. Alpha-bromoketones are useful intermediates in organic synthesis and can be used to make a wide variety of other compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromo-4-chlorophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIEMUQSYAHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)





![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)






